Triethyl orthoacetate

Amino acid derivatization Peptide synthesis N-acetylation

Problem: Substituting triethyl orthoformate (TEOF) for amino acid N-acetylation or phosphonic acid esterification causes poor yields or complete reaction failure. Solution: Triethyl orthoacetate (TEOA; CAS 78-39-7) delivers: • One-pot N-acetyl ethyl ester formation from amino acids under neutral conditions-where TEOF fails completely. • Temperature-switchable phosphonic acid esterification: exclusive monoester at 30 °C, diester at elevated temperatures. • Higher bp (142 °C) vs. trimethyl orthoacetate (107 °C) enables safe reflux without pressurized equipment.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 78-39-7
Cat. No. B044248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl orthoacetate
CAS78-39-7
Synonyms1,1,1-Triethoxyethane;  Orthoacetic Acid Triethyl Ester;  Ethyl Orthoacetate;  NSC 5596; 
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCOC(C)(OCC)OCC
InChIInChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3
InChIKeyNDQXKKFRNOPRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl Orthoacetate (CAS 78-39-7): Orthoester Reagent for Controlled Acetylation and Carbon-Carbon Bond Formation


Triethyl orthoacetate (TEOA; CAS 78-39-7), the triethyl orthoester of acetic acid, is a colorless oily liquid with the molecular formula C₈H₁₈O₃ [1]. Characterized by a central carbon atom bonded to three ethoxy groups and a methyl group, this orthoester serves as a versatile electrophilic acetylating agent and a protected form of acetaldehyde in organic synthesis [2]. Its key physical properties include a boiling point of 142 °C at 1013 hPa, a density of 0.885 g/mL at 25 °C, and a flash point of 32 °C, which define its handling and storage requirements .

Why Substituting Triethyl Orthoacetate with Triethyl Orthoformate or Other Orthoesters Leads to Failed Transformations and Reduced Yield


Orthoesters are not interchangeable; their reactivity profiles differ significantly due to variations in the central alkyl group, which dictates electrophilicity and steric hindrance. Triethyl orthoacetate (TEOA) and triethyl orthoformate (TEOF) represent the most commonly employed orthoesters, yet their performance in key transformations, such as concurrent esterification/N-acetylation and phosphonic acid esterification, diverges sharply [1]. TEOA consistently outperforms TEOF in yielding N-acetyl ethyl esters and in achieving selective mono- or diesterification of phosphonic acids under mild conditions [2]. Direct substitution of TEOA with TEOF in these processes results in poor yields or complete reaction failure, underscoring the critical need for reagent-specific selection rather than generic orthoester substitution [3]. Furthermore, even within the orthoacetate subclass, the choice between triethyl and trimethyl orthoacetate is not trivial; their differing boiling points and reaction profiles impact process scalability and product isolation [4].

Triethyl Orthoacetate (78-39-7) Quantitative Differentiation: Comparative Performance Data Against Triethyl Orthoformate and Trimethyl Orthoacetate


Superior Yield in Concurrent N-Acetylation and Esterification of Amino Acids Versus Triethyl Orthoformate

In a head-to-head comparison, triethyl orthoacetate (TEOA) achieved complete conversion of L-proline and L-phenylalanine to the corresponding N-acetyl ethyl esters, whereas triethyl orthoformate (TEOF) was ineffective under identical conditions [1]. Only one equivalent of TEOA in refluxing toluene was sufficient for good yields, highlighting a stark difference in reactivity [2].

Amino acid derivatization Peptide synthesis N-acetylation

Optimized Reagent for Selective Mono- and Diesterification of Phosphonic Acids Versus Alternative Alkoxy Donors

In a systematic study of alkoxy group donors for the selective esterification of phosphonic acids, triethyl orthoacetate was identified as the optimal reagent, functioning both as reactant and solvent [1]. The reaction temperature dictates selectivity: at 30 °C, monoethyl esters are formed exclusively; at elevated temperatures, diethyl esters are obtained with high yields and selectivity .

Phosphonic acid esterification Selective synthesis Organophosphonate

Enhanced Johnson-Claisen Rearrangement Yield in Continuous Flow Microwave Synthesis

In a continuous flow microwave-assisted Johnson-Claisen rearrangement of allyl alcohol with triethyl orthoacetate, a product yield of 89.5 g/h was achieved under optimal conditions, translating to a theoretical daily production of 2.1 kg [1]. This compares favorably to batch microwave procedures, which often suffer from lower throughput and scalability limitations [2].

Johnson-Claisen rearrangement Continuous flow chemistry Microwave synthesis

Differentiated Thermal Decomposition Kinetics and Mechanism Compared to Trimethyl Orthoacetate

DFT calculations reveal that the gas-phase elimination of triethyl orthoacetate proceeds via a more polar asynchronous mechanism compared to trimethyl orthoacetate, with distinct thermodynamic and kinetic parameters [1]. The activation energy for thermal decomposition is significantly higher for the ethyl orthoester, leading to a boiling point of 142 °C versus 107 °C for the methyl analog [2].

Gas-phase kinetics Thermal stability DFT calculations

Superior Esterification of Carboxylic and Sulfonic Acids Under Mild Conditions Compared to Triethyl Orthoformate

TEOA and trimethyl orthoacetate (TMOA) were found to be 'more effective and superior' in the esterification of carboxylic acids and sulfonic acids under mild reaction conditions than TEOF [1]. This class-level inference is supported by multiple studies demonstrating the higher reactivity of orthoacetates in esterification reactions.

Esterification Carboxylic acid Sulfonic acid

Optimized Johnson-Claisen Rearrangement Yield of Diethyl Adipate from Allyl Alcohol

In an optimized one-pot procedure, the Johnson-Claisen rearrangement of allyl alcohol with triethyl orthoacetate yielded diethyl adipate in up to 89% [1]. This was achieved using very low orthoester excess and formic acid under mild conditions, highlighting the atom efficiency of the TEOA-based process.

Johnson-Claisen rearrangement Allyl alcohol Diester synthesis

High-Impact Research and Industrial Scenarios Requiring Triethyl Orthoacetate (78-39-7) Over Generic Orthoesters


Concurrent N-Acetylation and Ethyl Esterification of Amino Acids for Peptide Synthesis

Triethyl orthoacetate is uniquely positioned for the one-pot conversion of amino acids to N-acetyl ethyl esters. As demonstrated by Gibson et al., TEOA effectively transforms L-proline and L-phenylalanine in good yield under neutral conditions, whereas TEOF fails completely [1]. This scenario is critical for laboratories and manufacturing facilities engaged in peptide synthesis or amino acid derivatization where efficiency and step-count reduction are paramount. Procuring TEOA specifically ensures this transformation proceeds reliably.

Temperature-Controlled Selective Esterification of Phosphonic Acids for Agrochemical and Pharmaceutical Intermediates

For researchers and process chemists synthesizing organophosphonate building blocks, triethyl orthoacetate offers unparalleled control. As shown by Trujillo et al., TEOA serves as both the optimal reagent and solvent, allowing for exclusive monoethyl ester formation at 30 °C or diester formation at higher temperatures [2]. This temperature-switchable selectivity is a distinct advantage not provided by other orthoesters. Procuring TEOA is essential for any workflow requiring this level of precision in phosphonic acid derivatization.

Scalable Johnson-Claisen Rearrangement in Continuous Flow for High-Throughput γ,δ-Unsaturated Ester Production

When a Johnson-Claisen rearrangement is planned at scale, triethyl orthoacetate is the reagent of choice for continuous flow applications. The work of Seidensticker et al. demonstrates a throughput of 89.5 g/h using microwave-assisted continuous flow, enabling a theoretical 2.1 kg daily production of key intermediates like ethyl 4-pentenoate [3]. This scenario directly addresses the needs of process R&D and manufacturing groups seeking to transition from batch to flow chemistry. Procuring high-purity TEOA (e.g., ≥97%) is critical to maintain consistent reaction performance and minimize side-product formation.

High-Temperature Organic Transformations Requiring a Stable, High-Boiling Orthoester

In synthetic sequences that demand elevated reaction temperatures, the higher boiling point of triethyl orthoacetate (142 °C) compared to trimethyl orthoacetate (107 °C) provides a distinct operational advantage [4]. This allows for reactions at reflux without the need for pressurized equipment, simplifying setup and improving safety. This scenario is particularly relevant for Johnson-Claisen rearrangements and other thermal transformations where the orthoacetate serves as both reagent and solvent. Procurement of TEOA is recommended over TMOA when high-temperature processing is a key process parameter.

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